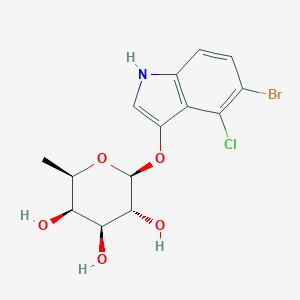

5-Bromo-4-cloro-3-indolil-β-D-fucopiranósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

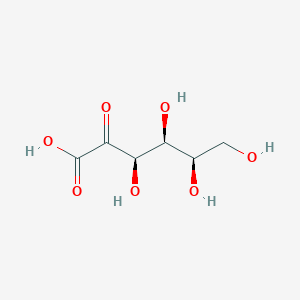

The compound “(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol” is a nucleic acid dye with a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15BrClNO6 . The presence of bromine and chlorine atoms, along with multiple hydroxyl groups, suggests a complex structure with potential for interesting chemical properties.Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 . More detailed physical and chemical properties, such as melting point or solubility, are not available in the current resources.Aplicaciones Científicas De Investigación

Detección del gen LacZ bacteriano

Este compuesto se utiliza comúnmente como sustrato cromogénico para la enzima β-galactosidasa. En ingeniería genética, se utiliza para detectar la presencia del gen LacZ en bacterias. Cuando se expresa la β-galactosidasa, escinde el compuesto, lo que produce un color azul intenso. Esto es particularmente útil en la detección azul-blanca de colonias recombinantes .

Estudios histoquímicos

En histoquímica, este compuesto ayuda a visualizar la actividad de la β-galactosidasa dentro de los tejidos. Se utiliza para teñir células o secciones de tejido, donde la actividad de la enzima se marca con un precipitado azul, lo que permite a los investigadores rastrear los patrones de expresión génica .

Bacteriología

En la investigación bacteriológica, sirve como indicador para controlar la fermentación de carbohidratos, lo que da como resultado un cambio de pH. Este cambio se puede detectar visualmente debido al cambio de color facilitado por el compuesto cuando la β-galactosidasa está activa .

Clonación molecular

Durante la clonación molecular, este compuesto se utiliza para diferenciar entre bacterias que han incorporado con éxito ADN extraño. El desarrollo del color azul indica colonias no recombinantes, mientras que las colonias blancas significan la inserción exitosa del ADN .

Ensayos de actividad enzimática

También se emplea en ensayos enzimáticos para medir la actividad de la β-galactosidasa. La intensidad del color azul producido es proporcional a la actividad enzimática, que se puede cuantificar mediante espectrofotometría .

Análisis de expresión génica

Este compuesto es fundamental para analizar la expresión génica, especialmente en organismos transgénicos. La coloración azul proporciona una confirmación visual de la expresión del gen insertado, que a menudo está vinculado al gen reportero LacZ .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Mode of Action

5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside acts as a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond of the compound to yield 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to form an intensely blue product .

Biochemical Pathways

The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase is part of the lac operon pathway . This pathway is crucial in bacterial colonies for the metabolism of lactose. The blue product formed from the cleavage of the compound is used in blue-white selection of recombinant bacterial colonies with the lac+ genotype .

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside by beta-galactosidase results in the formation of a blue product . This color change is visually detectable and is used in molecular biology techniques such as gene expression analysis and reporter gene analysis .

Action Environment

The action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of beta-galactosidase and thus the efficacy of the compound. The compound is typically stored at -20°C , suggesting that it may be stable under cold conditions

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the production of a blue product that can be visually detected . This property makes 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside a valuable tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .

Cellular Effects

The cellular effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily observed through its interaction with β-galactosidase . The cleavage of the compound by the enzyme leads to a change in color, which can be used to visually identify specific cellular processes, such as the activity of the lac operon .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside involves its cleavage by the enzyme β-galactosidase . This cleavage results in the production of a blue product, which can be visually detected . This mechanism allows for the use of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside as a tool in molecular biology, particularly in the identification of recombinant bacterial colonies with the lac+ genotype .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside in laboratory settings are primarily related to its stability and degradation . The compound is stable under normal conditions and can be stored at −20°C . The degradation of the compound is primarily due to the action of β-galactosidase, which cleaves the compound to produce a blue product .

Metabolic Pathways

The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl-b-D-fucopyranoside are primarily related to its role as a substrate for the enzyme β-galactosidase . The enzyme cleaves the compound, leading to the production of a blue product .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-MFWXUWBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-46-5 |

Source

|

| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)